molecular formula C22H31N5O3S B2506414 N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide CAS No. 1334370-26-1

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide

Cat. No.: B2506414
CAS No.: 1334370-26-1
M. Wt: 445.58
InChI Key: PVHAYIIJVBMAKU-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide is a synthetic organic compound with intricate molecular architecture. It showcases a wide array of functional groups and structural motifs, making it a significant subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide typically involves a multistep synthetic route:

  • Preparation of the pyrazole moiety: : The starting material, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole, is synthesized by a condensation reaction involving appropriate diketone and hydrazine derivatives under controlled temperature and pH conditions.

  • Piperazine ring formation: : The pyrazole derivative is then reacted with piperazine under mild heating to form the intermediate product.

  • Benzylation: : This intermediate undergoes a benzylation reaction to introduce the benzyl group, often using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

  • Acetylation: : Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

For large-scale production, the synthesis may involve continuous flow reactors and optimized catalysts to enhance yield and purity while minimizing reaction time and by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : Reduction at the pyrazole ring can yield dihydropyrazole derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under mild conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

  • Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

Depending on the reaction conditions, products include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing complex molecules, useful in medicinal chemistry and material science.

Biology

In biological studies, it is explored for its potential activity as a ligand for various receptors and enzymes, aiding in drug discovery and development.

Medicine

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

The compound finds applications in the development of advanced materials and chemical intermediates used in various industrial processes.

Mechanism of Action

The compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. Its mechanism of action involves binding to active sites or allosteric sites, thereby influencing biological pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include those with pyrazole and piperazine moieties. the unique combination of these moieties with a benzyl and acetamide group gives N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide distinct chemical and biological properties, setting it apart in terms of activity and specificity.

List of Similar Compounds

  • N-benzyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine

  • 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)ethanol

  • N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propionamide

And there you have it—a pretty in-depth look at this fascinating compound! Feel free to dive deeper into any section.

Properties

IUPAC Name

N-benzyl-2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3S/c1-17-22(18(2)27(24-17)20-8-13-31(29,30)16-20)26-11-9-25(10-12-26)15-21(28)23-14-19-6-4-3-5-7-19/h3-7,20H,8-16H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHAYIIJVBMAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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